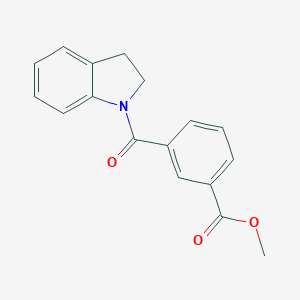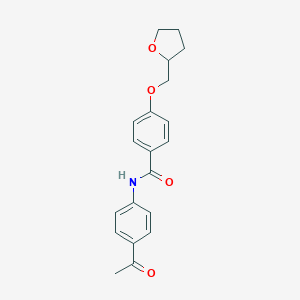![molecular formula C9H7BrN2O3 B250513 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. The synthesis of 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol is relatively simple, and it has been used in various scientific studies due to its unique properties.
作用機序
The mechanism of action of 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol is not fully understood. However, it is believed that the compound exerts its biological activity by modulating various signaling pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. The compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in cancer cells. In addition, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the major advantages of using 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol in lab experiments is its ease of synthesis. The compound can be synthesized using simple chemical reactions and is readily available. In addition, the compound has shown promising results in various studies related to cancer and inflammation. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
将来の方向性
There are several future directions for the use of 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol in scientific research. One potential direction is the development of this compound as a potential therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Another potential direction is the study of the compound's mechanism of action and its effects on various signaling pathways. This could lead to the development of new drugs that target these pathways for the treatment of various diseases.
合成法
The synthesis of 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol involves the reaction of 4-bromobenzyl bromide with 2-amino-2-methyl-1-propanol in the presence of sodium hydride. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization to obtain a pure compound.
科学的研究の応用
5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol has been widely used in scientific research due to its unique properties. This compound has shown promising results in various studies related to cancer, inflammation, and neurological disorders. It has been used as a potential therapeutic agent for the treatment of breast cancer, colon cancer, and lung cancer. The compound has also been studied for its anti-inflammatory and neuroprotective effects.
特性
分子式 |
C9H7BrN2O3 |
|---|---|
分子量 |
271.07 g/mol |
IUPAC名 |
5-[(4-bromophenoxy)methyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H7BrN2O3/c10-6-1-3-7(4-2-6)14-5-8-11-12-9(13)15-8/h1-4H,5H2,(H,12,13) |
InChIキー |
NDFWIWJDJCDQAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC2=NNC(=O)O2)Br |
正規SMILES |
C1=CC(=CC=C1OCC2=NNC(=O)O2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)

![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)
